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Compound of Interest

4-(1H-Imidazo[4,5-c]pyridin-2-
Compound Name:
yl)benzoic acid

CAS No.: 113296-37-0

Cat. No.: B11871680

Get Quote

Executive Summary & Chemical Space Analysis

The molecular formula C13HI9N302 represents a chemically diverse space of high-value
pharmacophores. With a molecular weight of 239.23 g/mol and a Degree of Unsaturation
(DoU) of 11, this formula is characteristic of planar, tricyclic heteroaromatic systems or
conjugated bicyclic scaffolds substituted with nitro or carbonyl groups.

For the drug development professional, this formula is not merely a stoichiometric count but a
gateway to two distinct classes of bioactive agents:

» DNA Intercalators: Acridine-based scaffolds (e.g., 1-nitro-9-aminoacridine).

» Enzyme Inhibitors/Antimicrobials: Benzimidazole-based scaffolds (e.g., 2-(4-
nitrophenyl)benzimidazole).[1]

This guide provides a technical breakdown of these isomers, their physicochemical properties,
and a validated protocol for their differentiation using LC-MS/MS and NMR.
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Physicochemical Baseline

Property Value Notes

Molecular Formula C13H9N302

Exact Mass (Monoisotopic) 239.0695 Da Critical for HRMS confirmation
Molecular Weight (Average) 239.23 g/mol

Degree of Unsaturation 11.0 implies extensive

aromaticity/rings

C (65.27%), H (3.79%), N High Nitrogen content

Composition o
(17.56%), O (13.38%) suggests basicity

Primary Isomers of Pharmacological Interest
Isomer A: 1-Nitro-9-aminoacridine

Class: Tricyclic Heterocycle (Acridine derivative) Mechanism: DNA Intercalation /
Topoisomerase Il Inhibition

This isomer represents the core scaffold of several antitumor agents (related to Nitracrine). The
planar acridine ring facilitates intercalation between DNA base pairs, while the nitro group at
position 1 (or 3) enhances hypoxia-selective toxicity through bioreductive activation.

o Structural Feature: The 9-amino group provides crucial hydrogen bonding with the DNA
phosphate backbone, stabilizing the intercalative complex.

o Therapeutic Application: Studied extensively for pancreatic and colon cancer activity due to
its ability to arrest the cell cycle in the G2/M phase [1].

Isomer B: 2-(4-Nitrophenyl)-1H-benzimidazole

Class: Bicyclic Heterocycle (Benzimidazole derivative) Mechanism: Kinase Inhibition /
Antimicrobial Activity

Unlike the fused tricyclic acridine, this molecule features a benzimidazole ring linked to a
nitrophenyl group. This flexibility allows it to fit into enzyme binding pockets (e.g., kinases)
rather than intercalating into DNA.
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» Structural Feature: The imidazole nitrogen acts as a proton acceptor/donor pair, critical for
active site interactions.

» Therapeutic Application: Derivatives of this scaffold exhibit potent antifungal and
antimicrobial activity, often acting by inhibiting microtubule polymerization or specific
bacterial kinases [2].

Synthesis & Reaction Pathways[1][2][3][4][5][6][7]

Understanding the synthetic origin is the first step in structural verification. The synthesis of
Isomer B (Benzimidazole) is a classic condensation reaction often cited in medicinal chemistry
optimization.

Visualization: Benzimidazole Synthesis Workflow

The following diagram illustrates the condensation of o-phenylenediamine with 4-
nitrobenzaldehyde, a reaction that proceeds via a Schiff base intermediate before oxidative
cyclization.

Condensation

o-Phenylenediamine
(C6H8N2)

4-Nitrobenzaldehyde
(CTH5NO3)

Oxidative Cyclization
(Na2S205 / DMF)

Ring Closure
(C13H9N302)

Schiff Base Intermediate
(Imine Formation)

Fig 1. Synthetic pathway for 2-(4-nitrophenyl)benzimidazole via Schiff base condensation.

2-(4-Nitrophenyl)benzimidazole ]

Click to download full resolution via product page

Analytical Protocol: Differentiating Isomers

Distinguishing between 1-nitro-9-aminoacridine and 2-(4-nitrophenyl)benzimidazole requires
more than simple mass spectrometry, as their exact mass (239.0695 Da) is identical.

Method: LC-MS/MS with Phenyl-Hexyl Selectivity
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Objective: Chromatographic resolution followed by MS/MS fragmentation analysis.

Step 1: Chromatographic Separation

Standard C18 columns may struggle to separate these planar aromatics. A Phenyl-Hexyl

stationary phase is recommended due to "pi-pi" interactions which differ significantly between

the fused tricyclic acridine and the rotatable benzimidazole-phenyl system.

Mobile Phase A: Water + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step 2: MSIMS Fragmentation (ESI+)

While the parent ion is the same (

240.07

), the fragmentation patterns are distinct:

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 pm).

Precursor (
Isomer

)

Major Product lons

(
)

Mechanistic Insight

Acridine Derivative 240.07

194.0, 223.0

Loss of

(46 Da) is common;
rigid ring creates

stable fragments.

Benzimidazole
o 240.07
Derivative

118.0, 105.0

Cleavage of the bond
between
benzimidazole and
phenyl ring occurs

more readily.
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Visualization: Analytical Decision Tree

This workflow ensures rigorous identification, moving from mass confirmation to structural
elucidation.

Unknown Sample
(C13H9N302)

HRMS (Q-TOF)
Confirm m/z 240.0769

ass Confirmed

1H NMR (DMSO-d6)

Singlet at ~9.0 ppm
(Acridine H-1/H-8)?

o (Look for AA'BB")

ID: 1-Nitro-9-aminoacridine ID: 2-(4-Nitrophenyl)benzimidazole
(Tricyclic Pattern) (AA'BB' System)

Fig 2. Analytical decision tree for structural differentiation of C13H9N302 isomers.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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